1,1'-Diethyl-4,4'-quinocyanine bromide
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Overview
Description
It is widely used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diethyl-4,4’-quinocyanine bromide typically involves the reaction of quinocyanine with ethyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-Diethyl-4,4’-quinocyanine bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-Diethyl-4,4’-quinocyanine bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinocyanine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinocyanine derivatives, while substitution reactions can produce a variety of functionalized quinocyanine compounds .
Scientific Research Applications
1,1’-Diethyl-4,4’-quinocyanine bromide has a wide range of scientific research applications, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in biological staining and imaging techniques.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Diethyl-4,4’-quinocyanine bromide involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with proteins and enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Diethyl-2,2’-quinocyanine bromide
- 1,1’-Diethyl-3,3’-quinocyanine bromide
- 1,1’-Diethyl-5,5’-quinocyanine bromide
Uniqueness
1,1’-Diethyl-4,4’-quinocyanine bromide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other quinocyanine derivatives. Its ability to intercalate into DNA and interact with proteins makes it particularly valuable in biological and medical research .
Properties
IUPAC Name |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYUUHAKZXUIQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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